molecular formula C11H14O2 B8771700 (S)-2-(Isochroman-1-yl)ethanol

(S)-2-(Isochroman-1-yl)ethanol

Cat. No.: B8771700
M. Wt: 178.23 g/mol
InChI Key: JXIIBWMBZVKXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Isochroman-1-yl)ethanol: is a chiral compound that belongs to the class of isochroman derivatives It is characterized by the presence of an isochroman ring system attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Isochroman-1-yl)ethanol typically involves the reduction of isochroman-1-carboxylic acid or its derivatives. One common method is the catalytic hydrogenation of isochroman-1-carboxylic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (S)-2-(Isochroman-1-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form isochroman derivatives with different functional groups. Sodium borohydride (NaBH4) is a commonly used reducing agent.

    Substitution: Substitution reactions can occur at the hydroxyl group of the ethanol moiety. For example, esterification with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Acyl chlorides, acid anhydrides, and bases such as pyridine.

Major Products Formed:

    Oxidation: Isochroman-1-carboxaldehyde, isochroman-1-carboxylic acid.

    Reduction: Isochroman-1-ylmethanol.

    Substitution: Isochroman-1-yl esters.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (S)-2-(Isochroman-1-yl)ethanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

Medicine:

    Pharmaceuticals: this compound derivatives have shown promise in the development of new drugs, particularly for their potential anti-inflammatory and analgesic properties.

Industry:

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(Isochroman-1-yl)ethanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Isochroman-1-ylmethanol
  • Isochroman-1-carboxylic acid
  • Isochroman-1-yl esters

Comparison: (S)-2-(Isochroman-1-yl)ethanol is unique due to its chiral nature and the presence of both an isochroman ring and an ethanol moiety. This combination imparts specific chemical and physical properties that differentiate it from other isochroman derivatives. For example, its chiral nature makes it valuable in asymmetric synthesis, whereas other similar compounds may not possess this characteristic.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)ethanol

InChI

InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2

InChI Key

JXIIBWMBZVKXBX-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane-methyl sulfide (10.5 ml) in THF is added to an ice-cooled solution of (-)-(isochroman-1-yl)acetic acid (LXI, EXAMPLE 45--Step 3, 7.08 g, 36.8 mmol). After stirring for 20 min at 0°, the ice bath is removed and the solution is stirred at 20-25° for another 1.7 hr. The reaction flask is then placed in an ice-water bath and methanol is added slowly until no further gas evolution occurs. The solvents are then removed under reduced pressure and methanol is again added and removed a second and third time. The residue is partitioned between dichloromethane, aqueous sodium bicarbonate and saline. The organic phase is separated, dried over sodium sulfate and concentrated to give (-)-2-(isochroman-1-yl)ethanol (LXXIX). This material is added to dimethylaminopyridine (0.22 g, 1.8 mmol), diisopropylethylamine (16.0 ml, 92 mmol) and THF (60 ml). The mixture is cooled in an ice-water bath and methanesulfonyl chloride (3.4 ml, 44.2 mmol) is added dropwise over several minutes. After stirring for 55 min at 0°, 4-(piperazin-1-yl)benzamide (IV, EXAMPLE 47 Step 1, 9.06 g, 44.2 mmol) and ethylene glycol (60 ml) are added. The mixture is heated at 80° overnight and then water is added and the resulting solid is collected and washed with water and toluene. After drying, the solid is passed through silica gel using methanol/dichloromethane (4/96) to give (-)-4-[4-[2-(isochroman-1-yl)ethyl]piperazin-1-yl]benzamide, MS (m/z) 365; IR (mineral oil) 1610, 1239, 1643, 1112, 1622 cm-1.
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10.5 mL
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reactant
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